molecular formula C9H11ClN4O2 B1386653 (2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride CAS No. 1212326-23-2

(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride

Cat. No.: B1386653
CAS No.: 1212326-23-2
M. Wt: 242.66 g/mol
InChI Key: WKLPEOGJNGRKID-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride is a non-natural amino acid derivative featuring a benzotriazole substituent at the β-position of the alanine backbone. The benzotriazole moiety, a heterocyclic aromatic system with three nitrogen atoms, confers unique electronic and steric properties to the compound, making it valuable in medicinal chemistry and peptide synthesis as a building block or protease inhibitor . Its molecular formula is C₉H₁₀ClN₅O₂, with a molecular weight of 279.67 g/mol (exact values may vary depending on isotopic composition). The compound is commercially available through suppliers such as Santa Cruz Biotechnology (catalog numbers sc-341147 and sc-341147A) at premium pricing (e.g., $1,288.00 for 1 g), reflecting its specialized synthetic complexity .

Properties

IUPAC Name

(2S)-2-amino-3-(benzotriazol-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2.ClH/c10-6(9(14)15)5-13-8-4-2-1-3-7(8)11-12-13;/h1-4,6H,5,10H2,(H,14,15);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLPEOGJNGRKID-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and continuous flow reactors to increase yield and efficiency .

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Electronic and Steric Effects

  • Benzotriazole vs.
  • Azo Group vs. Benzotriazole : The phenylazo-substituted analogue (CAS 2137036-84-9) exhibits photoisomerization properties, making it suitable for light-responsive applications, unlike the benzotriazole variant .

Biological Activity

(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride, commonly referred to as a benzotriazole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its molecular formula C9H11ClN4O2C_9H_{11}ClN_4O_2 and a molecular weight of 242.66 g/mol. It is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Antimicrobial Properties

Benzotriazoles, including this compound, have demonstrated significant antimicrobial activity. Studies have shown that benzotriazole compounds exhibit effectiveness against various bacterial strains such as Escherichia coli, Bacillus subtilis, and Pseudomonas fluorescens . The presence of bulky hydrophobic groups in some derivatives enhances their antimicrobial efficacy.

Antiparasitic Activity

Research has indicated that certain benzotriazole derivatives demonstrate antiparasitic properties. For instance, compounds structurally related to benzotriazole have shown activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed that specific derivatives could inhibit the growth of both epimastigote and trypomastigote forms of the parasite, with significant dose-dependent effects observed at concentrations as low as 25 μg/mL .

Antitumor Activity

The compound has also been investigated for its antitumor potential. Inhibition of Class I PI3-kinase enzymes is a notable mechanism through which these compounds exert their anti-tumor effects. This pathway is crucial in regulating cell proliferation and survival, making it a target for cancer therapies . The structural features of this compound may contribute to its inhibitory effects on these enzymes.

Summary of Biological Activities

Activity Target Effect Reference
AntimicrobialE. coli, Bacillus subtilisSignificant inhibition at varying concentrations
AntiparasiticTrypanosoma cruziDose-dependent growth inhibition
AntitumorClass I PI3K enzymesInhibition leads to reduced cell proliferation

Study on Antimicrobial Efficacy

A study published in the "Journal of Medicinal Chemistry" reported on the synthesis and evaluation of various benzotriazole derivatives for their antimicrobial properties. Among these, this compound was highlighted for its potent activity against Gram-positive and Gram-negative bacteria .

Investigation into Antiparasitic Effects

In another significant study focusing on antiparasitic activity, researchers tested several benzotriazole derivatives against Trypanosoma cruzi. The results indicated that certain modifications to the benzotriazole structure enhanced efficacy against both forms of the parasite, suggesting potential pathways for drug development targeting Chagas disease .

Antitumor Mechanism Exploration

Further research explored the antitumor mechanisms of benzotriazole derivatives. The findings suggested that the inhibition of PI3K enzymes could be a promising strategy for developing anticancer agents based on this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride
Reactant of Route 2
(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride

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